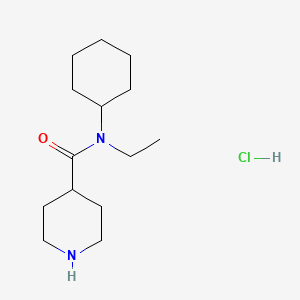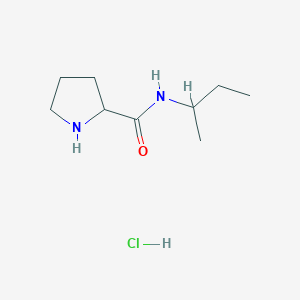![molecular formula C10H14ClNO2 B1424886 2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 72761-91-2](/img/structure/B1424886.png)
2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride
Descripción general
Descripción
“2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number 72761-91-2 . It has a molecular weight of 215.68 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride” is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-8-3-2-4-9(5-8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . The molecular weight is 215.68 . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available in the sources I found .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride is involved in the synthesis of various chemical compounds with potential medicinal applications. For instance, it is used in the preparation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which have shown significant antimalarial potency against Plasmodium berghei in mice. These compounds also demonstrated excellent activity against resistant strains of the parasite and showed promise in primate models, encouraging their clinical trial in humans (Werbel et al., 1986).
Metabolic Pathways and Biochemical Analysis
The compound plays a role in understanding metabolic pathways and biochemical processes. For example, its derivatives have been identified in the urine of patients, indicating its involvement in certain metabolic processes. Such discoveries are crucial for understanding conditions like transient tyrosinemia and for exploring the metabolism of specific chemical compounds in biological systems (Niederwieser et al., 1978).
Pharmacological Research and Drug Development
In the realm of drug development, the compound and its derivatives are used to study and synthesize potential therapeutic agents. For example, it's used in the synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which have been evaluated for their immunosuppressive effects in rat models, indicating potential applications in organ transplantation (Kiuchi et al., 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8-3-2-4-9(5-8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTLCKKZVMMENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride | |
CAS RN |
72761-91-2 | |
| Record name | Glycine, N-[(3-methylphenyl)methyl]-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72761-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)


![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)

